

Preliminary Toxicity Profile of Parsalmide: A Review of Available Data

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Compound of Interest

Compound Name: Parsalmide

Cat. No.: B1678479

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Parsalmide, an anti-inflammatory and analgesic agent, has been subject to preliminary toxicological evaluations. However, a comprehensive public-domain repository of in-depth toxicity studies, including detailed experimental protocols and extensive quantitative data, remains elusive. This guide synthesizes the currently accessible information on the toxicity of **Parsalmide**, intended for researchers, scientists, and drug development professionals. It is important to note that the available data is limited and does not encompass the full spectrum of preclinical toxicity assessments typically required for comprehensive safety evaluation.

Summary of Available Toxicological Data

The primary toxicological information available for **Parsalmide** pertains to its acute toxicity and general pharmacological profile. Detailed studies on sub-acute, chronic, reproductive, and genetic toxicity are not readily available in the public domain.

Acute Toxicity

Limited acute toxicity data has been reported for **Parsalmide**. The median lethal dose (LD50) has been established in rodent models, providing a preliminary indication of its short-term toxicity profile.

Species	Route of Administration	LD50 Value
Rat	Oral	864 mg/kg ^[1] ^[2]
Mouse	Intravenous	148 mg/kg ^[2]

Table 1: Acute Toxicity of **Parsalmide** in Rodents

Experimental Protocols

Detailed experimental protocols for the cited acute toxicity studies are not available in the public literature. To conduct a thorough assessment, the following methodological details would be required:

- **Vehicle:** The substance used to dissolve or suspend **Parsalmide** for administration.
- **Dose Volume:** The volume of the formulation administered to the animals.
- **Observation Period:** The duration for which the animals were monitored for signs of toxicity and mortality post-administration.
- **Number of Animals per Group:** The sample size used for each dose level.
- **Clinical Signs of Toxicity:** Specific adverse effects observed in the animals.
- **Gross Necropsy Findings:** Macroscopic observations of organs and tissues upon post-mortem examination.

Mechanistic Insights and Gastrointestinal Profile

Parsalmide is understood to exert its anti-inflammatory effects through the inhibition of prostaglandin synthesis, likely via the dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.^[2] A notable feature of **Parsalmide** highlighted in the available literature is its favorable gastric safety profile, particularly when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).^[2] Studies have indicated that **Parsalmide** may prevent gastric damage induced by other NSAIDs, such as indomethacin.^[2]

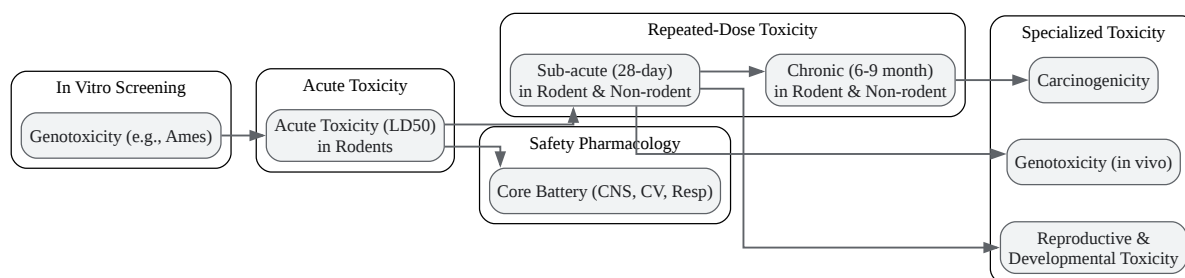
Gaps in the Toxicological Profile

A comprehensive toxicological assessment of a drug candidate involves a battery of studies designed to evaluate its safety across different biological systems and timeframes. For **Parsalmide**, there is a significant lack of publicly available data in the following areas:

- **Repeated-Dose Toxicity:** No information is available on the effects of sub-acute, sub-chronic, or chronic administration of **Parsalmide**. Such studies are crucial for identifying target organs of toxicity, establishing a No-Observed-Adverse-Effect Level (NOAEL), and understanding the dose-response relationship over time.
- **Genotoxicity:** There are no accessible reports on the potential of **Parsalmide** to induce genetic mutations or chromosomal damage. A standard battery of genotoxicity tests (e.g., Ames test, in vitro and in vivo micronucleus assays, chromosomal aberration assay) would be required to assess this risk.
- **Reproductive and Developmental Toxicity:** Information regarding the effects of **Parsalmide** on fertility, embryonic development, and teratogenicity is not available.
- **Carcinogenicity:** Long-term studies to evaluate the carcinogenic potential of **Parsalmide** have not been reported in the public domain.
- **Safety Pharmacology:** There is no available data on the effects of **Parsalmide** on vital physiological functions, including the cardiovascular, respiratory, and central nervous systems.

Logical Workflow for a Standard Preclinical Toxicity Evaluation

The following diagram illustrates a generalized workflow for the preclinical toxicological assessment of a new chemical entity. The absence of data for most of these stages for **Parsalmide** underscores the preliminary nature of its current publicly available toxicity profile.



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Caption: A generalized workflow for preclinical toxicity studies.

In conclusion, while preliminary acute toxicity data for **Parsalmide** exists, a comprehensive understanding of its safety profile is hampered by the lack of publicly available data from a full suite of preclinical toxicology studies. Further research and publication of detailed findings are necessary to construct a complete and in-depth technical guide on the toxicology of **Parsalmide**.

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References

- 1. [Parsalmide: a new anti-inflammatory agent. I. Synthesis and preliminary pharmacological activity of a series of 2-alkyloxy-5-amino-N-alkylbenzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]

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